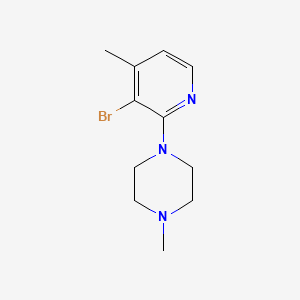
1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, as well as a methyl group on the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine typically involves the reaction of 3-bromo-4-methylpyridine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the original compound.
Oxidation Reactions: Products include alcohols and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific compound it is used to synthesize.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-4-methylpyridin-2-yl)-1-methylhydrazine
- 1-(3-Bromo-4-methylpyridin-2-yl)ethanol
- (3-Bromo-4-methyl-pyridin-2-yl)-methyl-amine
Uniqueness
1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H16BrN3 |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
1-(3-bromo-4-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C11H16BrN3/c1-9-3-4-13-11(10(9)12)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 |
Clave InChI |
KNOMUXRKWRRWGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)N2CCN(CC2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





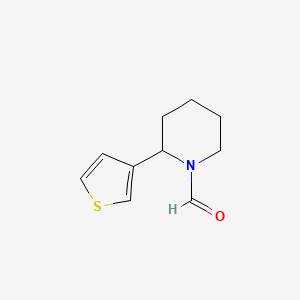


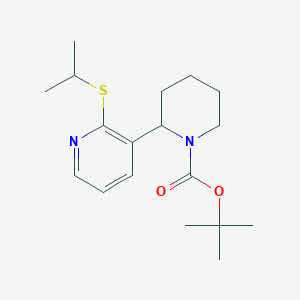
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
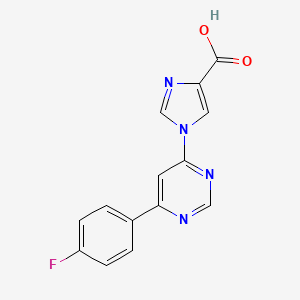
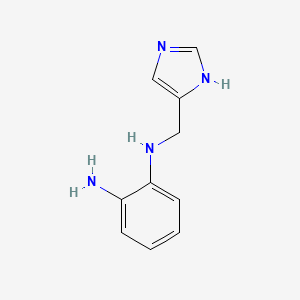

![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)
![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)

